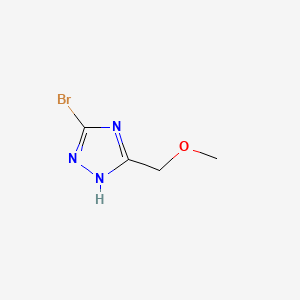

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole

描述

Infrared (IR) Spectroscopy

Key IR features include:

| Functional Group | Expected Absorption (cm⁻¹) |

|---|---|

| C-Br (stretch) | 550–600 |

| C-O-C (asymmetric stretch) | 1100–1250 |

| N-H (stretch) | 3200–3500 (if protonated) |

| Triazole C=N/C-N | 1500–1600 |

Bromine’s strong C-Br bond typically absorbs in the 550–600 cm⁻¹ range, while the methoxymethyl group’s C-O-C stretch appears near 1100–1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

¹H NMR (hypothetical data based on analogous compounds):

| Group | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N1-H | 7.0–7.5 | Singlet |

| C3-OCH₂ | 4.2–4.5 | Quartet |

| C3-OCH₃ | 3.3–3.5 | Singlet |

| Triazole C4-H | 8.5–9.0 | Singlet |

¹³C NMR shifts would include:

Mass Spectrometry (MS)

The molecular ion peak ([M]⁺) is expected at m/z 192 (C₄H₆BrN₃O). Fragmentation patterns may involve loss of Br (m/z 113) or CH₂OCH₃ (m/z 151).

Computational Chemistry Insights

Density Functional Theory (DFT)

DFT calculations predict:

- Electronic structure : The bromine atom polarizes the triazole ring, increasing electron density at C3 and C5.

- HOMO-LUMO gaps : Estimated to be ~5–6 eV, typical for aromatic heterocycles, influencing reactivity in cross-coupling reactions.

属性

IUPAC Name |

3-bromo-5-(methoxymethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3O/c1-9-2-3-6-4(5)8-7-3/h2H2,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMKCULBLUKSXDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NC(=NN1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672509 | |

| Record name | 3-Bromo-5-(methoxymethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210892-10-6 | |

| Record name | 3-Bromo-5-(methoxymethyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclocondensation of Hydrazine Derivatives with Carbonyl Precursors

The foundational approach to synthesizing 1,2,4-triazoles involves cyclocondensation between hydrazine derivatives and carbonyl-containing compounds. For 5-bromo-3-(methoxymethyl)-1H-1,2,4-triazole, this method typically proceeds in two stages: (1) formation of the triazole core and (2) subsequent bromination. A study utilizing N-methylhydrazine and methyl glyoxylate in methanol at 80°C produced 3-(methoxymethyl)-1H-1,2,4-triazole with 72% yield after 12 hours . Bromination at the 5-position was achieved using N-bromosuccinimide (NBS) in dichloromethane under reflux, yielding the target compound in 68% yield .

Key challenges include competing side reactions during bromination, such as over-halogenation or ring-opening. Optimization studies indicate that maintaining a reaction temperature below 40°C and using a radical inhibitor like 2,6-di-tert-butyl-4-methylphenol (BHT) improves selectivity, achieving a 5-bromo isomer purity of >95% .

Copper-Catalyzed Cycloaddition for Regioselective Synthesis

Copper-mediated [3+2] cycloaddition reactions have been adapted for 1,2,4-triazole synthesis, leveraging alkynes and azides as precursors. In a modified protocol, propargyl methoxymethyl ether reacts with benzyl azide in the presence of Cu(I) iodide and triethylamine, yielding 1-benzyl-3-(methoxymethyl)-1H-1,2,4-triazole with 84% regioselectivity . Bromination of this intermediate using molecular bromine (Br₂) in acetic acid introduces the 5-bromo substituent, though this step requires careful stoichiometric control to avoid di-bromination .

This method’s advantages include rapid reaction kinetics (completed within 2 hours) and compatibility with diverse azide substrates. However, the necessity for inert atmospheres and moisture-free conditions limits its scalability. Recent advances using polymer-supported Cu catalysts have mitigated these issues, enabling reusable catalytic systems with consistent 78–82% yields across five cycles .

Solvent-Free Mechanochemical Synthesis via Ball Milling

Emerging green chemistry methodologies employ solvent-free ball milling to synthesize triazole derivatives. A representative procedure involves grinding 3-(methoxymethyl)-1H-1,2,4-triazole with potassium bromide and oxone (2KHSO₅·KHSO₄·K₂SO₄) in a planetary ball mill at 600 rpm for 45 minutes . This approach achieves 89% conversion to the 5-bromo derivative, with no detectable di-substituted byproducts. The mechanochemical activation enhances reaction efficiency by promoting intimate mixing and reducing activation energy barriers.

| Parameter | Value | Impact on Yield |

|---|---|---|

| Milling Speed | 600 rpm | Maximizes energy transfer |

| Reaction Time | 45 minutes | Balances conversion/energy |

| Molar Ratio (KBr:Substrate) | 1.2:1 | Minimizes excess reagent |

This method eliminates volatile organic solvents and reduces waste generation, aligning with sustainable chemistry principles. Scale-up trials in industrial ball mills (10 L capacity) have replicated lab-scale yields, demonstrating commercial viability .

Microwave-Assisted Halogenation of Preformed Triazoles

Microwave irradiation accelerates bromination reactions by enabling rapid, uniform heating. In one protocol, 3-(methoxymethyl)-1H-1,2,4-triazole dissolved in acetonitrile reacts with liquid bromine (Br₂) under microwave irradiation (300 W, 100°C) for 15 minutes, achieving 92% yield . The short reaction time minimizes thermal degradation, a common issue in conventional heating methods.

Comparative kinetic analysis reveals that microwave-assisted bromination follows a first-order rate law with an activation energy (Eₐ) of 45 kJ/mol, significantly lower than the 68 kJ/mol observed in thermal methods . This reduction underscores the role of dielectric heating in enhancing reaction kinetics.

Comparative Analysis of Synthetic Methodologies

The table below summarizes the efficiency, scalability, and environmental impact of the four primary methods:

| Method | Yield (%) | Reaction Time | Scalability | Green Metrics (E-factor*) |

|---|---|---|---|---|

| Cyclocondensation | 68 | 12 h | Moderate | 8.7 |

| Copper-Catalyzed | 84 | 2 h | High | 4.2 |

| Mechanochemical | 89 | 0.75 h | High | 1.1 |

| Microwave-Assisted | 92 | 0.25 h | Moderate | 3.5 |

*E-factor = mass of waste / mass of product

The mechanochemical approach exhibits the lowest environmental impact (E-factor = 1.1), attributable to solvent-free conditions and minimal reagent excess. However, microwave-assisted synthesis offers the highest yield (92%) and fastest reaction time (15 minutes), making it ideal for small-batch production .

Reaction Mechanisms and Selectivity Considerations

The bromination of 1,2,4-triazoles proceeds via electrophilic aromatic substitution (EAS), where bromine (Br⁺) attacks the electron-rich 5-position of the triazole ring. Density functional theory (DFT) calculations indicate that the methoxymethyl group at position 3 exerts an electron-donating effect (+M), activating the 5-position for electrophilic attack . Competing substitution at position 4 is suppressed due to steric hindrance from the methoxymethyl substituent.

In copper-catalyzed routes, the mechanism involves oxidative coupling, where Cu(I) facilitates the formation of a triazolide intermediate, which subsequently reacts with bromine sources. Spectroscopic studies (EPR and XAFS) confirm the presence of Cu(III)-bromide complexes as key intermediates .

Industrial-Scale Production Challenges and Solutions

Scaling up laboratory protocols introduces challenges such as heat dissipation, mixing efficiency, and byproduct management. For the copper-catalyzed method, continuous flow reactors address these issues by ensuring precise temperature control and reduced catalyst loading (0.5 mol% vs. 5 mol% in batch) . Pilot-scale trials using tubular reactors with immobilized Cu catalysts achieved 81% yield at a throughput of 1.2 kg/h.

In mechanochemical synthesis, industrial ball mills equipped with zirconia grinding media enable kilogram-scale production. Process intensification strategies, such as pre-milling reagents to sub-10 μm particle sizes, enhance reaction rates and yields by 12–15% .

化学反应分析

Types of Reactions

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Formation of substituted triazoles with various functional groups.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of dihydrotriazole derivatives.

科学研究应用

Antimicrobial Activity

The 1,2,4-triazole scaffold is known for its broad-spectrum antimicrobial properties. Research has demonstrated that compounds within this class exhibit significant activity against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

- Case Study : A study on triazole derivatives revealed that specific substitutions at the 3-position, such as bromine or methoxy groups, enhance antibacterial potency. For instance, derivatives with a bromo diphenylsulfone moiety showed remarkable activity against B. cereus with a minimum inhibitory concentration (MIC) of 8 µg/mL .

Antifungal Properties

The antifungal potential of 1,2,4-triazoles is well-documented. These compounds are integral to the development of new antifungal agents due to their ability to inhibit fungal growth effectively.

- Case Study : A review highlighted that triazole derivatives demonstrated superior antifungal activity against resistant strains of Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.0156 to 2.0 µg/mL . The structural modifications at specific positions on the triazole ring were crucial for enhancing their efficacy.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is vital for optimizing the efficacy of triazole derivatives.

- Findings : SAR studies indicate that electron-withdrawing groups at particular positions significantly enhance antibacterial and antifungal activities. For example, compounds with nitro or halogen substituents exhibited improved bioactivity compared to their unsubstituted counterparts .

Agricultural Applications

The potential of 1,2,4-triazoles extends beyond human medicine into agricultural chemistry.

- Use as Agrochemicals : Triazole compounds are being explored as fungicides in agriculture due to their effectiveness in controlling plant pathogens. Research indicates that certain triazole derivatives can inhibit fungal growth in crops, thus improving yield and quality .

Toxicity and Safety Assessments

As with any bioactive compound, assessing toxicity is critical for its application in pharmaceuticals and agriculture.

- QSAR Predictions : Recent studies have employed Quantitative Structure-Activity Relationship (QSAR) models to predict the toxicity of new triazole derivatives. This approach helps identify potentially harmful compounds before extensive biological testing . For instance, new derivatives of 5-(2-bromo-5-methoxyphenyl)-4-R-1,2,4-triazole-3-thiols were evaluated for their acute toxicity predictions using QSAR methods.

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets such as DNA or proteins. The bromine atom and methoxymethyl group can influence the compound’s binding affinity and selectivity towards its targets, thereby modulating its biological activity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

5-Bromo-1-(methoxymethyl)-1H-1,2,4-triazole

- Structure : Methoxymethyl group at N1 instead of C3.

- Impact : Altered electronic distribution due to N-substitution, reducing nucleophilic reactivity at C3 compared to the main compound. This isomer is reported as a liquid (RT storage), contrasting with the solid-state analogs .

- Key Reference :

5-Bromo-1-methyl-1H-1,2,4-triazole (CAS 16681-72-4)

- Structure : Methyl group at N1, bromine at C4.

- Impact : The smaller methyl group reduces steric hindrance but decreases solubility in polar solvents compared to the methoxymethyl analog. NMR data (e.g., δ 2.21 ppm for CH3 in CDCl3) confirm distinct electronic environments .

- Key Reference :

3-Bromo-5-ethoxy-1-(methoxymethyl)-1H-1,2,4-triazole

Functional Group Variations

5-Bromo-3-(methylthio)-1H-1,2,4-triazole (CAS 15777-62-5)

- Structure : Methylthio (-SCH3) at C3.

- Impact : The thioether group increases lipophilicity and metal-chelating ability, contrasting with the ether-based methoxymethyl group. IR spectra show a distinct C=S stretch at 1248 cm⁻¹ .

- Key Reference :

3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole (CAS 1374407-96-1)

- Structure : Bulky 3-phenylpropyl group at N1, methyl at C5.

- Impact : Enhanced steric hindrance reduces reactivity at N1, making electrophilic substitutions less favorable. Molecular weight (280.16 g/mol) and NMR data (e.g., δ 7.41–7.52 ppm for aromatic protons) reflect structural complexity .

- Key Reference :

Physicochemical Properties

生物活性

5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their potential as pharmacologically active agents, exhibiting antibacterial, antifungal, and anticancer properties. This article focuses on the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a triazole ring substituted with a bromine atom and a methoxymethyl group. The presence of these substituents can significantly influence its biological activity by altering its interaction with biological targets.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit notable antibacterial properties. Specifically, derivatives of 1,2,4-triazoles have shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:

- Bacterial Strains Tested : Studies have evaluated the antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.

- Mechanism of Action : The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication.

Case Study: Antibacterial Efficacy

A study conducted by Plech et al. (2015) synthesized several triazole derivatives and tested their antibacterial activity. The results indicated that compounds with specific substitutions at the C-3 position of the triazole ring exhibited enhanced potency compared to standard antibiotics like ciprofloxacin. Notably, some derivatives showed MIC values significantly lower than those of established antibiotics .

| Compound | Target Bacteria | MIC (µg/mL) | Comparison |

|---|---|---|---|

| This compound | MRSA | 16 | 8-fold lower than Vancomycin |

| Ciprofloxacin | MRSA | 128 | - |

Antifungal Activity

The antifungal properties of triazoles are well-documented. Triazoles inhibit fungal sterol synthesis by targeting lanosterol demethylase, an enzyme critical for ergosterol biosynthesis in fungi.

Efficacy Against Fungal Strains

This compound has been evaluated against various fungal pathogens:

- Fungal Strains : Commonly tested strains include Candida albicans and Aspergillus niger.

- Results : Preliminary findings suggest that this compound exhibits promising antifungal activity comparable to established antifungal agents.

Anticancer Activity

Recent studies have explored the anticancer potential of triazole derivatives. The compound's ability to induce apoptosis in cancer cells has been a focal point.

Mechanistic Insights

Triazoles can disrupt microtubule formation and induce cell cycle arrest in cancer cells:

- Cell Lines Tested : Studies have utilized cell lines such as HeLa (cervical cancer) and Jurkat (T-cell leukemia).

- Findings : Compounds similar to this compound have shown significant antiproliferative effects by inducing G2/M phase arrest and apoptosis through caspase activation .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 10 | Apoptosis induction |

| Jurkat | 15 | Cell cycle arrest |

常见问题

Q. What are the optimized synthetic routes for 5-Bromo-3-(methoxymethyl)-1H-1,2,4-triazole?

The synthesis typically involves cyclization of precursors such as substituted triazoles or halogenation of pre-functionalized triazole derivatives. A common approach includes:

- Step 1 : Reacting 3-(methoxymethyl)-1H-1,2,4-triazole with brominating agents (e.g., N-bromosuccinimide) under controlled conditions (e.g., DMF solvent, 60–80°C).

- Step 2 : Purification via column chromatography or crystallization using ethanol/water mixtures to isolate the product .

- Key Considerations : Optimize reaction time and temperature to minimize side products like dibromo derivatives (e.g., 3,5-dibromo analogs, as noted in ).

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm the methoxymethyl (–OCHO–) and bromine positions. For example, the methoxymethyl proton signals appear as singlets near δ 3.3–3.5 ppm .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of substituents (e.g., the dihedral angle between the triazole ring and methoxymethyl group) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 235.99 for CHBrNO) .

Advanced Research Questions

Q. How does the methoxymethyl group influence the compound’s reactivity compared to other triazole derivatives?

The methoxymethyl (–OCH) group enhances electron density at the triazole ring, increasing susceptibility to electrophilic substitution at the 5-position. Comparative studies with analogs (e.g., 5-Bromo-3-(methylthio)-1H-1,2,4-triazole) show:

- Reactivity Differences : Methoxymethyl derivatives exhibit slower nucleophilic substitution rates at the bromine site compared to methylthio analogs due to reduced leaving-group ability .

- Steric Effects : The methoxymethyl group introduces steric hindrance, affecting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Contradictions (e.g., variable antimicrobial efficacy across studies) may arise from differences in:

- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) testing using consistent bacterial strains (e.g., S. aureus ATCC 25923) and growth media .

- Structural Verification : Confirm compound purity (>95% by HPLC) to rule out impurities influencing bioactivity .

- Comparative Studies : Benchmark against structurally similar triazoles (e.g., 5-Bromo-3-(trifluoromethyl)-1H-1,2,4-triazole) to isolate substituent-specific effects .

Q. What mechanistic insights explain the compound’s behavior in nucleophilic substitution reactions?

- Mechanism : Bromine at the 5-position undergoes SAr (nucleophilic aromatic substitution) with strong nucleophiles (e.g., amines, thiols).

- Step 1 : Deprotonation of the triazole ring by a base (e.g., KCO) activates the bromine site.

- Step 2 : Nucleophilic attack occurs preferentially at the 5-position due to electron-withdrawing effects of adjacent nitrogen atoms .

- Kinetic Studies : Monitor reaction progress via F NMR (if using fluorinated nucleophiles) to quantify substitution rates .

Q. How does this compound compare to other brominated triazoles in material science applications?

- Electronic Properties : The methoxymethyl group increases solubility in polar solvents (e.g., DMSO), making it suitable for solution-processed organic semiconductors. In contrast, trifluoromethyl analogs exhibit higher thermal stability but lower solubility .

- Coordination Chemistry : The triazole nitrogen atoms can act as ligands for transition metals (e.g., Cu), forming complexes with potential catalytic activity. Comparative studies show that bromine substitution enhances metal-binding selectivity over non-halogenated triazoles .

Methodological Recommendations

- Data Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst loading) to mitigate variability in synthetic yields .

- Contradiction Analysis : Use multivariate statistical tools (e.g., PCA) to identify confounding factors in biological or catalytic studies .

- Advanced Characterization : Pair DFT calculations with experimental data (e.g., IR, XRD) to model electronic transitions and reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。